molecular formula C20H11F2N3O5S3 B2591609 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 877643-09-9

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No. B2591609
CAS RN: 877643-09-9
M. Wt: 507.5
InChI Key: PYMNIHCKZDMXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C20H11F2N3O5S3 and its molecular weight is 507.5. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

Compounds containing thiadiazole and thiophene moieties have been reported to exhibit antioxidant properties . Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress—a condition linked to various diseases, including cancer and neurodegenerative disorders.

Radioprotective Effects

Thiadiazole derivatives have shown potential as radioprotective agents . These compounds could be explored for protecting healthy cells during radiation therapy, a common cancer treatment, thereby reducing the side effects of such treatments.

Anti-inflammatory and Analgesic Properties

The presence of thiophene and thiadiazole rings in a compound’s structure has been associated with anti-inflammatory and analgesic activities . This suggests potential applications in the development of new pain relief medications or anti-inflammatory drugs.

Antimicrobial and Antifungal Uses

Thiadiazoles are known to possess antimicrobial and fungicidal properties . This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Herbicidal Activity

Some thiadiazole derivatives have been used as herbicides . Research into this application could lead to the development of new agricultural chemicals that help control weeds without harming crops or the environment.

Antiviral Research

Compounds with thiadiazole structures have been explored for their antiviral activities . They could be used in the study of new treatments for viral infections, including those caused by emerging and re-emerging viruses.

Anticancer Potential

The structural features of thiadiazole and thiophene rings, particularly when combined with other bioactive groups, have shown promise in anticancer research . Investigating this compound could contribute to the discovery of novel chemotherapeutic agents.

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2N3O5S3/c21-11-3-1-4-12(22)16(11)18(28)30-14-8-29-10(7-13(14)26)9-32-20-25-24-19(33-20)23-17(27)15-5-2-6-31-15/h1-8H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNIHCKZDMXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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